3,5-Dichloro Substitution Enhances Carbonic Anhydrase Binding Affinity by 8.6-Fold Versus Non-Chlorinated Parent
The 3,5-dichloro substitution on the benzenesulfonamide ring significantly increases binding affinity for carbonic anhydrase (CA) isoforms compared to the non-chlorinated benzenesulfonamide parent. While benzenesulfonamide exhibits a Ki of 430 nM against human CA II [1], the 4-amino-3,5-dichlorobenzenesulfonamide derivative achieves a Ki of 50 nM against the same isoform, representing an 8.6-fold improvement in potency [2]. Furthermore, chloro substituents at the 3,5-positions universally increase affinity for all CA isoforms relative to non-chlorinated compounds [3].
| Evidence Dimension | Binding Affinity (Ki) for Human Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Ki = 50 nM (for 4-amino-3,5-dichlorobenzenesulfonamide derivative) |
| Comparator Or Baseline | Benzenesulfonamide: Ki = 430 nM |
| Quantified Difference | 8.6-fold lower Ki (higher affinity) |
| Conditions | Stopped-flow CO₂ hydration assay; 4-nitrophenylacetate esterase assay |
Why This Matters
This quantifies the critical contribution of the 3,5-dichloro motif to target engagement, justifying selection of this scaffold over non-chlorinated analogs for CA inhibitor development.
- [1] BindingDB. BDBM12414: benzenesulfonamide. Ki=430 nM for human CA II. Curated by ChEMBL. View Source
- [2] BindingDB. BDBM11608: 4-amino-3,5-dichlorobenzenesulfonamide. Ki=50 nM for human CA II. View Source
- [3] Urbelytė L, Bagdonas M, Grybaitė B, et al. Design and Synthesis of Hydrazone-Bearing Benzenesulfonamides as Carbonic Anhydrase VB Inhibitors. ChemistrySelect. 2021;6(47):13506-13513. View Source
